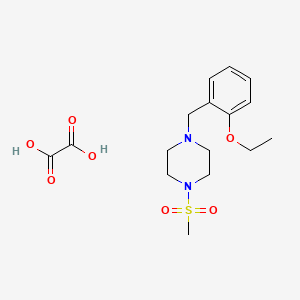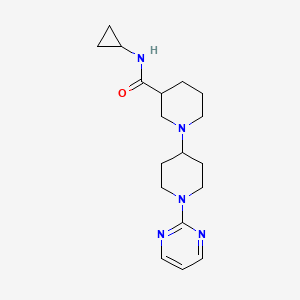
N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that belongs to the class of triazole-containing benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have inhibitory effects on the activity of a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain, and their inhibition by this compound has been shown to have potential therapeutic applications in the treatment of a range of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in the regulation of neurotransmitter levels in the brain. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which are known to be involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of key enzymes involved in neurotransmitter regulation, as well as the modulation of neuronal activity in the brain. It has also been shown to have potential anti-inflammatory and antioxidant effects, which may have therapeutic applications in the treatment of a range of inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its potential as a research tool for the study of neurological disorders and the regulation of neurotransmitter levels in the brain. Its inhibitory effects on key enzymes involved in neurotransmitter regulation make it a valuable tool for the study of these processes in vitro and in vivo. However, one limitation of this compound is its relatively low potency compared to other compounds with similar activity, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the study of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, including the development of more potent analogs with improved activity and selectivity for specific enzymes. Additionally, the potential therapeutic applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrant further investigation. Finally, the potential anti-inflammatory and antioxidant effects of this compound may have applications in the treatment of a range of inflammatory and oxidative stress-related disorders, and further research in this area is warranted.
Métodos De Síntesis
N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 4,5-dihydro-1H-1,2,4-triazol-5-one to form 3-chloro-N-(4,5-dihydro-1H-1,2,4-triazol-5-yl)aniline. This intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product, this compound.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-12-2-1-3-13(8-12)19-15(21)11-4-6-14(7-5-11)20-9-17-18-10-20/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZLPWNRTLPMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5298947.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5298966.png)
![8-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5298972.png)
![N-cyclopropyl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5298990.png)

![6-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5299008.png)

![1-(2-bromophenyl)-2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]vinyl 2-bromobenzoate](/img/structure/B5299013.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299024.png)
![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B5299035.png)
![3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5299043.png)